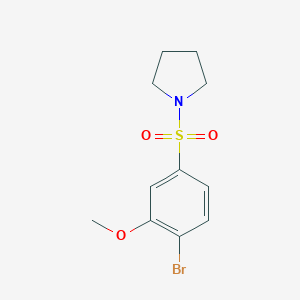
1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine is a chemical compound with the molecular formula C15H24N2O2SThis compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a tetramethylphenyl group, making it an interesting subject for chemical research .
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and 2,3,4,5-tetramethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is conducted under controlled temperature conditions to ensure the desired product formation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and appropriate catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(2,3,4,5-tetramethylphenyl)piperazine: Lacks the sulfonyl group, which may result in different chemical and biological properties.
4-(2,3,4,5-Tetramethylphenyl)sulfonylpiperazine: Lacks the methyl group on the piperazine ring, potentially affecting its reactivity and applications.
1-Methyl-4-(2,3,4,5-trimethylphenyl)sulfonylpiperazine: Has one less methyl group on the phenyl ring, which may influence its steric and electronic properties.
Eigenschaften
CAS-Nummer |
873680-74-1 |
|---|---|
Molekularformel |
C15H24N2O2S |
Molekulargewicht |
296.4g/mol |
IUPAC-Name |
1-methyl-4-(2,3,4,5-tetramethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-11-10-15(14(4)13(3)12(11)2)20(18,19)17-8-6-16(5)7-9-17/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
ZMGDGIYJKXDTHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCN(CC2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B345347.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B345349.png)
![4-Bromo-1-methoxy-2-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B345350.png)


![3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B345357.png)
![1-[(4-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B345359.png)


![4-Adamantanyl-1-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B345371.png)
![1-[(4-Adamantanylpiperazinyl)sulfonyl]-3,4-dichloro-2-methoxybenzene](/img/structure/B345373.png)

![(2-Adamantanyloxyethyl)[(2,5-dichlorophenyl)sulfonyl]amine](/img/structure/B345375.png)

